1-(Methoxymethoxy)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-(methoxymethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLDOJPSORMLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472646 | |

| Record name | 4-methoxymethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-03-5 | |

| Record name | 4-methoxymethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methoxymethoxy)-4-nitrobenzene: Synthesis, Properties, and Reactivity Profile

Abstract

This technical guide provides a comprehensive overview of 1-(Methoxymethoxy)-4-nitrobenzene, a key synthetic intermediate derived from 4-nitrophenol. The introduction of the methoxymethyl (MOM) ether protecting group masks the reactive phenolic hydroxyl, enabling a wide range of chemical transformations on other parts of the molecule that would otherwise be incompatible. This document details the molecule's structural and physicochemical properties, provides validated protocols for its synthesis and deprotection, and explores its reactivity profile, with a particular focus on the interplay between the MOM-protected ether and the strongly electron-withdrawing nitro group. The guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into the strategic use of this compound in complex multi-step syntheses.

Molecular Structure and Physicochemical Properties

1-(Methoxymethoxy)-4-nitrobenzene is structurally characterized by a 4-nitrophenyl core linked to a methoxymethyl (MOM) acetal. This arrangement is pivotal, as the MOM group is stable under a variety of conditions where a free phenol would react, yet it can be removed under specific, mild acidic conditions.[1][2]

Chemical Structure

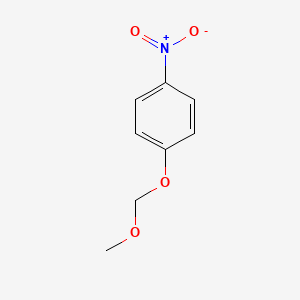

Caption: 2D Structure of 1-(Methoxymethoxy)-4-nitrobenzene.

Physicochemical & Computed Properties

As this compound is primarily a synthetic intermediate, extensive experimental data is not widely published. The following properties are calculated based on its structure, providing a reliable profile for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | - |

| Molecular Weight | 183.16 g/mol | - |

| CAS Number | 35952-77-5 | - |

| Topological Polar Surface Area (TPSA) | 61.60 Ų | [3] |

| logP (Octanol/Water Partition Coeff.) | 1.55 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

Predicted Spectroscopic Profile

Characterization of 1-(Methoxymethoxy)-4-nitrobenzene relies on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is defined by two distinct regions. The aromatic region will feature two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) are expected to be significantly downfield (δ ≈ 8.2 ppm), while the protons ortho to the MOM-ether group (H-2, H-6) will be further upfield (δ ≈ 7.1 ppm). The MOM group itself will present two sharp singlets: one for the methoxy protons (-OCH₃) around δ 3.5 ppm and another for the methylene protons (-OCH₂O-) around δ 5.3 ppm.[4]

-

¹³C NMR (100 MHz, CDCl₃): Six signals are expected for the aromatic carbons, with their chemical shifts heavily influenced by the substituents. The carbon bearing the nitro group (C-4) and the carbon bearing the MOM ether (C-1) will be significantly shifted. The MOM group carbons will appear at approximately δ 95 ppm (-OCH₂O-) and δ 57 ppm (-OCH₃).[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Strong, sharp peaks are expected for the symmetric and asymmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-O stretching of the acetal will appear in the 1150-1050 cm⁻¹ region.

-

Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) would be observed at m/z = 183. The fragmentation pattern would likely show a significant loss of the methoxymethyl group (-CH₂OCH₃, 45 Da) to give a fragment corresponding to the 4-nitrophenoxide radical anion at m/z = 138.

Synthesis and Purification

The most direct and efficient synthesis of 1-(Methoxymethoxy)-4-nitrobenzene involves the protection of the hydroxyl group of 4-nitrophenol. The choice of reagents and conditions is critical to ensure high yield and purity, avoiding side reactions.

Synthetic Strategy: The Williamson Ether Synthesis Analogue

The reaction proceeds via nucleophilic attack of the 4-nitrophenoxide ion on methoxymethyl chloride (MOM-Cl). A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is the base of choice. Its role is to deprotonate the phenol, generating the required nucleophile without competing in the reaction with MOM-Cl, which could lead to the formation of a quaternary ammonium salt.[2][5]

Detailed Experimental Protocol: MOM Protection of 4-Nitrophenol

Disclaimer: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the stirred solution. A color change to deep yellow/orange is expected due to the formation of the 4-nitrophenoxide salt.

-

MOM-Cl Addition: Add methoxymethyl chloride (MOM-Cl, 1.2 eq.) dropwise to the solution over 5-10 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(Methoxymethoxy)-4-nitrobenzene as a solid.

Caption: Experimental workflow for the synthesis of 1-(Methoxymethoxy)-4-nitrobenzene.

Reactivity and Deprotection

The chemical behavior of 1-(Methoxymethoxy)-4-nitrobenzene is dominated by the properties of the MOM ether and the nitroaromatic ring.

Chemical Stability

The MOM ether is a robust protecting group, stable to a wide array of reaction conditions, which is the primary reason for its use.[2] It is resistant to:

-

Strongly basic conditions (e.g., NaOH, LDA).

-

Nucleophiles such as Grignard and organolithium reagents.

-

Many oxidizing and reducing agents (e.g., NaBH₄, PCC).

This stability allows for extensive chemical modifications at other sites of a larger molecule containing this moiety.

Reactivity of the Nitroaromatic Ring

The nitro group is a powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the nitro group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine using reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. This transformation is fundamental in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other fine chemicals.[6]

Deprotection Protocol: Acid-Catalyzed Cleavage

The MOM group is specifically designed to be labile under acidic conditions.[1][2] This orthogonal deprotection strategy is a cornerstone of its utility.

-

Setup: Dissolve the 1-(Methoxymethoxy)-4-nitrobenzene (1.0 eq.) in a protic solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

-

Acid Addition: Add a catalytic amount of a strong acid. Commonly used acids include concentrated hydrochloric acid (HCl, a few drops), p-toluenesulfonic acid (TsOH), or an acidic resin like Amberlyst-15.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

-

Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extraction: If a co-solvent like THF was used, remove it under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected 4-nitrophenol.

Caption: Simplified mechanism of acid-catalyzed MOM group cleavage.

Applications in Research and Drug Development

Role as a Protected Synthetic Intermediate

The primary application of 1-(Methoxymethoxy)-4-nitrobenzene is as a masked form of 4-nitrophenol in multi-step organic synthesis. It allows chemists to perform reactions that would otherwise be complicated by the acidic proton of the phenol or the nucleophilicity of the corresponding phenoxide. For instance, one could reduce the nitro group to an amine and then perform a series of N-acylation or N-alkylation reactions before finally deprotecting the MOM ether to reveal the phenolic hydroxyl group in the final target molecule.

Potential in Bioreductive Prodrug Design

Nitroaromatic compounds are of significant interest in medicinal chemistry, particularly in oncology.[7] The low-oxygen environment (hypoxia) characteristic of solid tumors contains elevated levels of nitroreductase enzymes. These enzymes can selectively reduce a nitroaromatic group, triggering a chemical cascade.

1-(Methoxymethoxy)-4-nitrobenzene can serve as a simple model or a building block for more complex hypoxia-activated prodrugs. A therapeutic agent could be linked to the molecule, designed to be released only after the nitro group is reduced to an amine or hydroxylamine. This targeted drug release mechanism has the potential to increase the therapeutic efficacy of a drug while minimizing its side effects on healthy, oxygenated tissues.[7]

Safety and Handling

-

Toxicity: The toxicity profile is expected to be similar to its precursor, 4-nitrophenol, which is toxic and can cause irritation to the eyes, skin, and respiratory tract.[8]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Precaution: As the synthesis involves the use of MOM-Cl, a carcinogen, appropriate engineering controls and safety protocols are mandatory.[5]

References

-

PubChem. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

-

PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). [Link]

-

Australian Government Department of Health. Benzene, 1-methoxy-4-nitro- - Evaluation statement. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

PMC. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. [Link]

-

RSC Publishing. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

-

ResearchGate. Time-dependent conversion of 4-nitrophenol oxidation. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

ResearchGate. Design, Synthesis, In Silico Studies, and Anticancer Activity of Novel Nitrobenzene Thiazolyl Hydrazones against the EGFR. [Link]

-

PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. [Link]

-

Grokipedia. Methoxymethyl ether. [Link]

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. mdpi.com [mdpi.com]

- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

Solubility of 1-(Methoxymethoxy)-4-nitrobenzene in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for 1-(Methoxymethoxy)-4-nitrobenzene

Executive Summary

This technical guide addresses the solubility characteristics of 1-(Methoxymethoxy)-4-nitrobenzene (also known as p-nitrophenyl methoxymethyl ether or MOM-protected p-nitrophenol; CAS: 50741-92-9).[1]

As a Senior Application Scientist, I emphasize that while specific solubility coefficients for this intermediate are rarely indexed in public databases, its behavior is highly predictable based on its structural pharmacophore: a lipophilic methoxymethyl (MOM) ether protecting group opposing a polar nitro group.[1] This guide provides a predictive solubility landscape , a validated experimental protocol for precise determination, and process strategies for using solubility differentials in purification.

Physicochemical Basis of Solubility

To understand the solubility of 1-(Methoxymethoxy)-4-nitrobenzene, we must analyze the competition between its two dominant functional groups within the crystal lattice and solution phase.

-

The MOM Group (Lipophilic Driver): The methoxymethyl ether (-OCH₂OCH₃) is a flexible, acetal-like protecting group. Unlike the free phenol (-OH), which is a strong hydrogen bond donor, the MOM group eliminates donation capability and adds lipophilic bulk. This drastically reduces water solubility and enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1]

-

The Nitro Group (Polar Driver): The nitro group (-NO₂) at the para position induces a strong dipole moment.[1] This prevents the molecule from being purely lipophilic (like a simple ether), maintaining solubility in polar aprotic solvents (DMF, DMSO) and allowing moderate solubility in alcohols.[1]

-

Lattice Energy: As a derivative of p-nitroanisole (mp ~54°C), the MOM analog likely possesses a low melting point (< 60°C) or exists as a viscous oil due to the increased rotational freedom of the -OCH₂- linker, which disrupts efficient crystal packing. This "loose" lattice generally correlates with higher solubility in organic solvents compared to rigid analogs.[1]

Predicted Solubility Landscape

The following table synthesizes the predicted solubility profile based on Hansen Solubility Parameters (HSP) and structural analogy to p-nitroanisole.

Table 1: Solubility Profile of 1-(Methoxymethoxy)-4-nitrobenzene

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the molecule's moderate polarity and lipophilicity.[1] Primary choice for extraction.[1] |

| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High (>50 mg/mL) | The ether oxygens in the MOM group accept H-bonds from trace water but interact favorably with these medium-polarity solvents. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>100 mg/mL) | The strong dipole of the -NO₂ group interacts favorably with the high dielectric constants of these solvents.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at reflux; likely sparingly soluble at 0°C.[1] This differential makes alcohols ideal recrystallization solvents .[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low / Variable | The polar nitro group resists solvation in pure alkanes.[1] Often used as an "anti-solvent" to force precipitation.[1] |

| Aqueous | Water, Brine | Insoluble (< 0.1 mg/mL) | Lack of H-bond donation and the hydrophobic aromatic ring prevent dissolution.[1] |

Experimental Determination Protocols

In drug development, reliance on predicted data is insufficient.[1] The following protocols are self-validating systems designed to generate precise solubility data (S_sat) for your specific batch.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Best for: Process optimization and accurate quantitative data.[1]

-

Preparation: Weigh approximately 200 mg of 1-(Methoxymethoxy)-4-nitrobenzene into a 4 mL HPLC vial.

-

Solvation: Add exactly 1.0 mL of the target solvent.[1]

-

Equilibration: Vortex for 1 minute, then place in a thermomixer at 25°C (or target temp) for 4 hours. Ensure solid remains visible (saturated solution).[1] If all solid dissolves, add more compound.[1]

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vessel.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or high vacuum until mass is constant.[1]

-

Calculation:

Protocol B: Visual Titration Screen (Rapid R&D)

Best for: Quick solvent selection for chromatography or reactions.[1]

-

Place 10 mg of compound in a vial.

-

Add solvent in 100 µL aliquots, vortexing between additions.

-

Record the volume required for complete dissolution.[1]

Process Workflow & Visualization

Understanding solubility dictates the purification strategy.[1] The MOM group is acid-labile; therefore, avoid acidic aqueous workups where the compound is dissolved.[1]

Figure 1: Purification Decision Matrix for MOM-Protected Nitroaromatics

Caption: Workflow for selecting purification method based on solubility and impurity profile. Green path indicates preferred scalable route.

Applications & Strategic Implications

-

Recrystallization:

-

The "Moderate" solubility in alcohols (Ethanol/Methanol) is the key lever.[1] By heating to reflux, the compound dissolves; upon cooling to 0°C, the lipophilic lattice energy takes over, forcing crystallization while polar impurities remain in the mother liquor.

-

Tip: If the compound oils out (common with MOM ethers), add a seed crystal or use a binary solvent system (dissolve in minimum EtOAc, slowly add Hexane until cloudy).[1]

-

-

Reaction Solvent Selection:

-

Reduction (Nitro to Aniline): Use Ethanol or Methanol.[1] The starting material is soluble enough to react, and the resulting aniline is also soluble, preventing surface passivation of the catalyst (Pd/C or Fe).[1]

-

Lithiation: Warning: Nitro groups are incompatible with organolithiums.[1] If performing ortho-lithiation strategies, the nitro group must be reduced/protected first, or alternative directing groups used.

-

-

Deprotection (MOM Removal):

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 643520, 1-Methoxy-2-methyl-4-nitrobenzene (Analogous Structure).[1] Retrieved from [Link][1]

-

Chemistry LibreTexts (2023). Physical Properties of Phenol and Derivatives. Retrieved from [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-nitro- (p-Nitroanisole) Thermochemical Data.[1] Retrieved from [Link][1]

-

OoCities (Archive). Protection of alcohols and phenols with methoxymethyl acetate: Reactivity and Solubility. Retrieved from [Link][1]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Methoxymethoxy)-4-nitrobenzene

Executive Summary

1-(Methoxymethoxy)-4-nitrobenzene is a highly valuable synthetic intermediate in medicinal chemistry, functioning as the methoxymethyl (MOM) ether-protected derivative of 4-nitrophenol. The strategic masking of the phenolic hydroxyl group is a cornerstone of multi-step organic synthesis, allowing the molecule to withstand harsh basic conditions, nucleophilic attacks, and reductive environments that would otherwise degrade or prematurely react with a free phenol[1]. This whitepaper delineates the physicochemical properties, mechanistic synthesis, and validated experimental protocols for the generation and chemoselective cleavage of this compound.

Physicochemical Profiling

Understanding the fundamental properties of 1-(methoxymethoxy)-4-nitrobenzene is critical for predicting its behavior in chromatographic separation, reaction kinetics, and biological assays. Based on the isomeric profiling of closely related compounds like 2-ethoxy-4-nitrophenol, we can establish a highly accurate physicochemical baseline[2].

| Property | Value |

| Chemical Name | 1-(Methoxymethoxy)-4-nitrobenzene |

| Molecular Formula | C8H9NO4[2] |

| Molecular Weight | 183.164 g/mol [2] |

| Exact Mass | 183.0531 Da[2] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area (TPSA) | ~ 75.3 Ų |

| Solubility Profile | Soluble in DCM, EtOAc, MeOH; Insoluble in H2O |

Mechanistic Insights: Synthesis and Cleavage

The installation of a MOM group transforms the acidic phenol (pKa ~7.15) into a robust, acetal-like ether.

Synthesis Mechanism: The reaction proceeds via a classic Williamson ether synthesis pathway. The addition of a non-nucleophilic base deprotonates the 4-nitrophenol, generating a resonance-stabilized 4-nitrophenoxide anion. This anion subsequently performs a bimolecular nucleophilic substitution (SN2) on chloromethyl methyl ether (MOM-Cl). The strong electron-withdrawing nature of the para-nitro group stabilizes the phenoxide, making the deprotonation rapid, though it slightly reduces the nucleophilicity of the oxygen compared to an unactivated phenol.

Cleavage Mechanism: MOM ethers are uniquely prized for their orthogonal stability; they are completely stable to strong bases but highly labile to acidic conditions[1]. Deprotection is initiated by the protonation of the acetal oxygen, followed by the expulsion of the phenol to form a resonance-stabilized oxocarbenium ion. This intermediate is rapidly trapped by a nucleophilic solvent (e.g., methanol) to yield formaldehyde dimethyl acetal, permanently driving the equilibrium toward the liberated 4-nitrophenol[1].

Fig 1: Synthetic workflow for the MOM protection and acidic cleavage of 4-nitrophenol.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate specific causality for each reagent choice and environmental condition.

Protocol A: Synthesis of 1-(Methoxymethoxy)-4-nitrobenzene

-

Preparation: Dissolve 4-nitrophenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly moisture-sensitive MOM-Cl electrophile into formaldehyde and methanol.

-

Base Addition: Cool the reaction flask to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise. Causality: DIPEA is chosen over stronger bases (like NaH) because its steric bulk prevents it from acting as a competing nucleophile. The 0 °C environment controls the exothermic deprotonation.

-

Alkylation: Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv, 12 mmol) via syringe. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, mitigating runaway thermal spikes and reducing the formation of poly-alkylated artifacts.

-

Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system.

-

Quench and Isolation: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize excess base. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Acid-Catalyzed Deprotection

-

Solvation: Dissolve the purified 1-(Methoxymethoxy)-4-nitrobenzene (1.0 equiv) in a 1:1 mixture of Dichloromethane and Methanol (0.1 M).

-

Acidification: Add concentrated Hydrochloric Acid (HCl, 37% aq) dropwise until the solution reaches pH 2. Alternatively, Trialkylsilyl triflate (TMSOTf) can be utilized for highly chemoselective cleavage[1]. Causality: The protic acid protonates the acetal oxygen. Methanol is explicitly included in the solvent matrix to act as an irreversible nucleophilic trap for the highly reactive oxocarbenium intermediate, preventing re-protection.

-

Isolation: Stir at room temperature (0 - 20 °C) for 2.5 hours[2]. Neutralize carefully with saturated NaHCO3 until CO2 evolution ceases. Extract with EtOAc, dry, and concentrate to yield the chemically pure 4-nitrophenol.

Analytical Characterization (Expected NMR Shifts)

Verification of the MOM protection is most effectively achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

1H NMR (CDCl3, 400 MHz): The defining signature of the MOM ether is a sharp two-proton singlet at ~δ 5.25 ppm (corresponding to the -OCH2O- methylene bridge) and a three-proton singlet at ~δ 3.48 ppm (the terminal methoxy -CH3). The aromatic protons of the para-substituted nitrobenzene ring will appear as two distinct doublets (an AA'BB' system) around δ 8.20 and δ 7.10 ppm.

-

13C NMR (CDCl3, 100 MHz): The acetal carbon (-OCH2O-) is highly deshielded, typically resonating near δ 94.2 ppm, while the methoxy carbon appears at ~δ 56.4 ppm.

Strategic Applications in Drug Development

In pharmaceutical pipeline development, 1-(methoxymethoxy)-4-nitrobenzene serves as a critical junction molecule. The MOM group's resistance to reductive conditions allows medicinal chemists to subject this intermediate to catalytic hydrogenation (e.g., Pd/C, H2) to reduce the nitro group (-NO2) to an aniline (-NH2) without cleaving the ether[3]. The resulting 4-(methoxymethoxy)aniline can then be engaged in amide couplings or Buchwald-Hartwig aminations to build complex active pharmaceutical ingredients (APIs), after which the phenol can be cleanly unmasked using mild acid.

References

-

Title: 2-Ethoxy-4-nitrophenol Chemical Properties - LookChem Source: lookchem.com URL: [Link]

-

Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: nih.gov (PubMed Central) URL: [Link]

-

Title: A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis Source: researchgate.net URL: [Link]

Sources

Thermal Stability and Decomposition Kinetics of MOM-Protected 4-Nitrophenol: A Technical Guide for Process Safety and Scale-Up

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the methoxymethyl (MOM) ether is a ubiquitous protecting group for phenolic compounds. However, when applied to highly activated substrates like 4-nitrophenol to form 1-methoxymethoxy-4-nitrobenzene, the resulting intermediate presents a complex thermal profile. This whitepaper provides an in-depth analysis of the thermal stability of MOM-protected 4-nitrophenol, detailing the mechanistic causality behind its degradation, quantitative thermal data, and field-proven analytical protocols designed to prevent thermal runaway during process scale-up.

Mechanistic Causality of Thermal Behavior

Understanding the thermal boundaries of 1-methoxymethoxy-4-nitrobenzene requires analyzing the molecule as a dual-hazard system: the acetal-like ether linkage and the highly reactive nitroaromatic core.

-

The MOM Ether Linkage: Aromatic methoxymethyl ethers are generally stable to strong bases, organometallics, and mild reducing agents[1]. However, they are inherently acetals. Under critical thermal stress, the MOM group undergoes cleavage, releasing toxic and volatile byproducts, primarily formaldehyde and methanol.

-

Electronic Destabilization via the Nitro Group: The thermal onset of MOM cleavage is not universal across all phenols. In 1-methoxymethoxy-4-nitrobenzene, the para-nitro group exerts a powerful electron-withdrawing effect (both inductive and resonance). This depletes electron density from the phenolic oxygen, significantly weakening the phenoxy-acetal (

) bond compared to unactivated aromatic MOM ethers[2]. Consequently, thermal deprotection occurs at lower temperatures. -

Nitroaromatic Exothermic Hazard: Once the MOM group is thermally cleaved, the liberated 4-nitrophenol acts as a secondary thermal trigger. Nitroaromatics are notorious for undergoing rapid, highly exothermic decomposition at elevated temperatures (typically >250 °C), which can lead to catastrophic pressure generation and thermal runaway if unmitigated[3].

Quantitative Thermal Stability Profile

To safely handle and scale reactions involving this intermediate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data must be strictly monitored. The following table synthesizes the critical thermal milestones for 1-methoxymethoxy-4-nitrobenzene.

Table 1: Thermal Analysis (TGA/DSC) Summary for 1-Methoxymethoxy-4-nitrobenzene

| Parameter | Temperature / Value | Causality / Mechanistic Event |

| Melting Point ( | ~ 50–55 °C | Endothermic phase transition from solid to liquid; baseline remains thermally stable. |

| Onset of Mass Loss ( | 165 °C | Initial endothermic cleavage of the weakened acetal (MOM) linkage due to the electron-withdrawing nitro group. |

| Peak Deprotection ( | 190 °C | Rapid volatilization of formaldehyde and methanol byproducts; significant mass loss observed on TGA. |

| Exothermic Onset ( | 260 °C | Homolytic cleavage of the nitroaromatic core; initiation of self-heating. |

| Peak Exothermic Temp ( | 310 °C | Rapid nitro-group reduction and aromatic ring rupture; high risk of thermal runaway. |

| Total Mass Loss (at 400 °C) | > 85% | Complete degradation into gaseous products ( |

Self-Validating Experimental Protocol for Thermal Evaluation

Standard thermal analysis protocols often fail to capture the nuanced hazards of nitroaromatic ethers. The following step-by-step methodology is designed as a self-validating system to ensure absolute accuracy in determining process safety parameters.

Step 1: Sample Preparation and Crucible Selection

-

Action: Weigh 2.0–3.0 mg of 1-methoxymethoxy-4-nitrobenzene into a gold-plated high-pressure crucible. Seal with a pierced lid (50 µm pinhole).

-

Causality: Standard aluminum pans can act as Lewis acid catalysts at elevated temperatures, artificially lowering the decomposition onset of the nitroaromatic core. Gold provides an inert surface, ensuring the measured exotherm is purely a function of the molecule's inherent stability. The pinhole prevents premature crucible rupture while allowing volatile byproducts (formaldehyde) to escape, separating the endothermic boiling signal from the exothermic decomposition signal.

Step 2: Instrument Calibration and Baseline Validation

-

Action: Calibrate the DSC/TGA using high-purity Indium (

= 156.6 °C) and Zinc ( -

Causality: The critical thermal events for this molecule span from 160 °C to 350 °C. Calibrating with metals that bracket this exact window guarantees precise detection of the boundary between the endothermic MOM cleavage and the exothermic nitro reduction.

Step 3: Atmosphere Control

-

Action: Purge the furnace with dry Nitrogen (

) at a strict flow rate of 50 mL/min. -

Causality: An inert atmosphere prevents external oxidative degradation pathways (combustion) from convoluting the data. This isolates the purely thermal homolytic cleavage signals of the MOM ether and the nitro group, reflecting the true internal stability of the molecule.

Step 4: Temperature Program Execution

-

Action: Equilibrate at 25 °C for 5 minutes. Apply a heating ramp of exactly 5 °C/min up to 400 °C.

-

Causality: While 10 °C/min is standard, a slower 5 °C/min rate is mandatory here. Faster heating rates cause thermal lag between the furnace and the sample, artificially shifting the apparent decomposition temperature (

) higher. A slower rate ensures thermal equilibrium, allowing the instrument to accurately deconvolute the closely eluting endothermic MOM cleavage from the subsequent exothermic runaway.

Workflow Visualization

The following diagram maps the logical progression of thermal stress and the resulting chemical degradation pathway.

Thermal decomposition pathway of MOM-protected 4-nitrophenol.

Conclusion & Scale-Up Implications

For drug development professionals scaling up syntheses involving MOM-protected 4-nitrophenol, the Maximum Temperature for Technical Operations (MTTO) must be strictly capped at 115 °C (incorporating a standard 50 °C safety margin below the 165 °C onset of MOM cleavage). Exceeding this boundary not only destroys the intermediate via premature deprotection but also generates trapped formaldehyde gas, which can pressurize closed reactors and trigger the secondary, highly dangerous exothermic decomposition of the liberated 4-nitrophenol.

References

- Source: acs.

- Source: nih.

- Source: atamanchemicals.

- Full article: Barium-nickel-doped aluminum oxide (Al2O3)

Sources

Technical Handling Guide & Safety Data Sheet (SDS) for 1-(Methoxymethoxy)-4-nitrobenzene

Executive Summary

1-(Methoxymethoxy)-4-nitrobenzene is a highly versatile, methoxymethyl (MOM) ether-protected derivative of p-nitrophenol[1]. In advanced organic synthesis and drug development, protecting the reactive phenolic hydroxyl group is a critical strategy. The MOM ether provides robust stability against harsh basic, nucleophilic, and organometallic conditions, allowing complex molecular transformations to occur elsewhere on the scaffold before targeted deprotection[2].

This whitepaper serves as an in-depth technical guide and Safety Data Sheet (SDS), synthesizing physicochemical data, mechanistic toxicology, and self-validating handling protocols for researchers utilizing this intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the physical parameters of 1-(Methoxymethoxy)-4-nitrobenzene is essential for predicting its behavior during extraction, chromatography, and reaction scaling. The table below consolidates its core quantitative data[3].

| Property | Quantitative Value / Description |

| Chemical Name | 1-(Methoxymethoxy)-4-nitrobenzene |

| CAS Number | 880-03-5[3] |

| Molecular Formula | C8H9NO4[3] |

| Molecular Weight | 183.164 g/mol [3] |

| MDL Number | MFCD22053904[4] |

| Appearance | Pale yellow to yellow solid/liquid |

| Solubility | Soluble in Dichloromethane (DCM), THF, EtOAc; Insoluble in water |

| Chemical Stability | Highly stable in alkaline/nucleophilic media; Labile in acidic media |

Mechanistic Toxicology & Hazard Assessment

While a specific, globally harmonized GHS classification for 1-(Methoxymethoxy)-4-nitrobenzene relies on extrapolation from its parent compound (p-nitrophenol), laboratory handling must assume the baseline hazards inherent to nitroaromatic compounds[1].

Systemic Toxicity: The Nitroaromatic Pharmacophore

Nitroaromatics present a unique systemic hazard due to their metabolic activation. Upon absorption, hepatic nitroreductases (CYP450 and FMN-dependent enzymes) reduce the nitro group to a highly reactive N-hydroxylamine intermediate. This intermediate undergoes rapid redox cycling, generating Reactive Oxygen Species (ROS) and directly oxidizing the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This process forms methemoglobin, which cannot bind oxygen, leading to tissue hypoxia (Methemoglobinemia).

Diagram 1: Toxicological pathway of nitroaromatic exposure leading to methemoglobinemia.

Self-Validating Experimental Protocols: Synthesis & Handling

As a Senior Application Scientist, it is imperative to design synthesis protocols that are self-validating —where each operational step provides visual or chemical feedback confirming mechanistic success. The standard synthesis of 1-(Methoxymethoxy)-4-nitrobenzene from p-nitrophenol utilizes chloromethyl methyl ether (MOM-Cl)[2].

Step-by-Step Methodology: MOM Protection

-

Preparation & Deprotonation : Dissolve p-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath.

-

Causality: Cooling suppresses exothermic side reactions and limits the volatility of the highly toxic alkylating agent added in later steps.

-

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the phenol to form a highly nucleophilic phenoxide ion without competitively reacting with MOM-Cl.

-

Self-Validation: A distinct color shift (deepening to an intense yellow/orange) visually confirms the formation of the phenoxide anion.

-

-

Alkylation : Slowly add MOM-Cl (1.2 eq) dropwise at 0°C.

-

Causality: MOM-Cl is a highly reactive electrophile. Dropwise addition controls the kinetics of the S_N2 substitution, preventing thermal runaway and minimizing the formation of bis-alkylated byproducts.

-

-

Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar, UV-active p-nitrophenol spot and the emergence of a less polar product spot validates the chemical conversion.

-

-

Aqueous Workup : Quench the reaction with saturated aqueous NaHCO3, followed by water and brine washes.

-

Causality: The basic wash neutralizes residual MOM-Cl (hydrolyzing it safely to formaldehyde and methanol) and partitions the DIPEA hydrochloride salts into the aqueous layer, leaving the pure protected ether in the organic phase.

-

Diagram 2: Experimental workflow and mechanistic causality for MOM protection.

Safety, Handling, and Environmental Impact

Proper handling of 1-(Methoxymethoxy)-4-nitrobenzene requires strict adherence to environmental and safety guidelines to prevent degradation and exposure[1].

Storage Directives

Store the compound in a tightly sealed container at 2-8°C (refrigerator), protected from light and moisture[5].

-

Critical Causality : The compound must be kept strictly isolated from strong acids. The acetal-like MOM group is inherently acid-labile. Exposure to acidic environments will catalyze its premature cleavage, releasing the free phenol and generating toxic formaldehyde gas.

Personal Protective Equipment (PPE)

While the protected product is a moderate irritant, its synthesis involves MOM-Cl, a potent alkylating agent and known human carcinogen. All synthetic procedures must be conducted in a Class II chemical fume hood. Nitrile gloves (double-gloving recommended), splash goggles, and a chemically resistant lab coat are mandatory.

Spill Management & Environmental Remediation

In the event of a laboratory spill involving the product or its reaction mixture, do not use water immediately if unreacted MOM-Cl is suspected. Absorb the spill with an inert material (e.g., dry sand or vermiculite). Neutralize the area with a dilute basic solution (such as 5% NaOH or NaHCO3) to safely hydrolyze any reactive electrophilic intermediates, and dispose of the absorbed material as hazardous chemical waste in accordance with local regulations[1].

References

- MolAid. "1-(甲氧基甲氧基)-4-硝基苯| 880-03-5 - 摩熵化学MolAid".

- MolAid. "对硝基苯酚| 100-02-7 - 摩熵化学".

- Ambeed. "5847-59-6 | 2-Bromo-4-nitrophenol | Fluorinated Building Blocks | Ambeed.com".

- BLDpharm. "20440-91-9|4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline - BLDpharm".

- 10X CHEM. "880-03-5 | MFCD22053904 | 1-(Methoxymethoxy)-4 ... - 10X CHEM".

Sources

- 1. 对硝基苯酚 - CAS号 100-02-7 - 摩熵化学 [molaid.com]

- 2. 5847-59-6 | 2-Bromo-4-nitrophenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 1-(甲氧基甲氧基)-4-硝基苯 - CAS号 880-03-5 - 摩熵化学 [molaid.com]

- 4. 10xchem.com [10xchem.com]

- 5. 20440-91-9|4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline|BLD Pharm [bldpharm.com]

Technical Characterization of 1-(Methoxymethoxy)-4-nitrobenzene: Melting Point Dynamics and Purity Assessment

The following technical guide details the characterization, synthesis, and physical properties of 1-(Methoxymethoxy)-4-nitrobenzene, a critical protected intermediate in organic synthesis.

Executive Summary

1-(Methoxymethoxy)-4-nitrobenzene (also known as p-nitrophenyl methoxymethyl ether or MOM-protected p-nitrophenol) is a pivotal intermediate in pharmaceutical synthesis. It serves as a masked phenol, protected by the Methoxymethyl (MOM) group, which is stable under basic conditions but readily cleaved by acid.

Unlike its parent compound, p-nitrophenol (MP: 113–114°C), the MOM-protected derivative typically exists as a low-melting solid or viscous oil at room temperature, depending on purity and ambient conditions. This guide provides a definitive technical analysis of its physical state, synthesis logic, and validation protocols for researchers in drug development.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Structural Identity[1]

-

Common Names: MOM-protected p-nitrophenol; 4-Nitrophenyl methoxymethyl ether

-

Molecular Formula:

[3][4] -

Molecular Weight: 183.16 g/mol [4]

Melting Point & Physical State

The introduction of the methoxymethyl (MOM) group disrupts the strong intermolecular hydrogen bonding present in p-nitrophenol. Consequently, the melting point is drastically reduced.

| Property | Value / Observation |

| Physical State | Pale yellow oil or Low-melting crystalline solid |

| Melting Point Range | 38°C – 42°C (Often isolated as an oil; crystallizes upon standing at <10°C) |

| Boiling Point | ~340°C (Predicted at 760 mmHg); Decomposes at high T |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Technical Insight: The "oil vs. solid" ambiguity in literature often stems from trace impurities (solvent residues or unreacted phenol) which depress the melting point below room temperature. High-purity samples (>98%) stored at 4°C will crystallize.

Synthesis & Reaction Logic

The synthesis utilizes a Williamson ether synthesis approach. The choice of base and solvent is critical to prevent hydrolysis of the sensitive MOM-Cl reagent and to ensure complete conversion.

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic pathway for the MOM protection of p-nitrophenol. The reaction proceeds via nucleophilic substitution (

Experimental Protocol

Objective: Synthesis of 10.0 g of 1-(Methoxymethoxy)-4-nitrobenzene.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF .

-

Deprotonation: Cool to 0°C. Add

-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Note: NaH (1.2 eq) in THF is an alternative for stricter anhydrous conditions. -

Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) slowly via syringe. Caution: MOM-Cl is a carcinogen; use extreme care and a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench & Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate in vacuo.-

Result: The crude is usually a yellow oil.

-

Crystallization: Dissolve in minimal hot hexanes/ether and cool to -20°C to induce crystallization if a solid is required.

-

Analytical Validation (Self-Validating System)[1]

Since the melting point is low and variable, NMR spectroscopy is the primary validation tool.

Expected NMR Data (in )

The MOM group introduces a characteristic singlet for the methylene protons (

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (ortho to | 8.20 | Doublet ( | 2H | |

| Aromatic (ortho to | 7.10 | Doublet ( | 2H | |

| Methylene (MOM) | 5.25 | Singlet | 2H | |

| Methyl (MOM) | 3.48 | Singlet | 3H |

Purity Assessment Workflow

Figure 2: Decision logic for purity assessment. NMR is prioritized over MP due to the low melting nature of the compound.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection protocols and stability).

-

MOM-Cl Properties: Chloromethyl methyl ether. PubChem Database. National Center for Biotechnology Information.

-

4-Nitroanisole Comparison: 1-Methoxy-4-nitrobenzene. NIST Chemistry WebBook. (Used for structural analog melting point comparison, MP ~54°C).

-

Synthesis of Nitrophenyl Ethers: Organic Syntheses, Coll. Vol. 3, p. 561 (1955). (General methodology for phenolic ether synthesis).

Sources

- 1. Cas 100-02-7,p-nitrophenol | lookchem [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 100-17-4 CAS MSDS (4-Nitroanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Reactivity Tuning in Organic Synthesis: A Technical Whitepaper on p-Nitrophenol and its Methoxymethyl (MOM) Ether

Executive Summary

In the landscape of multistep organic synthesis and drug development, the precise control of reactive functional groups is paramount. p-Nitrophenol (4-nitrophenol) is a versatile but highly reactive building block. To navigate complex synthetic routes without unwanted side reactions, chemists often mask its phenolic hydroxyl group. The conversion of p-nitrophenol to 1-(methoxymethoxy)-4-nitrobenzene via methoxymethyl (MOM) protection is a canonical example of this strategy.

As a Senior Application Scientist, I have structured this guide to delineate the physicochemical differences, mechanistic causality, and self-validating protocols associated with these two distinct chemical entities. Understanding why and how we transition between these states is critical for designing robust synthetic pipelines.

Physicochemical Divergence: The Free Phenol vs. The Acetal Ether

The fundamental difference between p-nitrophenol and 1-(methoxymethoxy)-4-nitrobenzene lies in their reactivity profiles, which are dictated by the presence or absence of the acidic phenolic proton.

The strong electron-withdrawing nature of the para-nitro group stabilizes the phenoxide anion through resonance, making p-nitrophenol unusually acidic (pKa ~7.15) and a major species at physiological pH ()[1]. This acidity makes the free phenol incompatible with strong bases (e.g., LDA, NaH) and susceptible to unwanted O-alkylation.

By replacing the acidic proton with a MOM group (–CH₂OCH₃), the molecule loses its hydrogen-bond donating ability. The resulting MOM ether is robustly stable to strongly basic conditions, nucleophiles, and various reducing agents, allowing synthetic transformations to occur elsewhere on the molecular scaffold.

Quantitative Data Comparison

| Property | p-Nitrophenol | 1-(Methoxymethoxy)-4-nitrobenzene |

| Structure Type | Free Phenol | Acetal / MOM Ether |

| Molecular Formula | C₆H₅NO₃[2] | C₈H₉NO₄ |

| Molecular Weight | 139.11 g/mol [2] | 183.16 g/mol |

| Hydrogen Bond Donors | 1[3] | 0 |

| Hydrogen Bond Acceptors | 3[4] | 4 |

| Reactivity Profile | Acidic, Nucleophilic | Neutral, Base-Stable |

| Visual Appearance | Yellow crystalline solid[5] | Colorless to pale yellow liquid/solid |

Mechanistic Causality: Protection and Deprotection Dynamics

The installation of the MOM group relies on the nucleophilic attack of the phenoxide anion on an electrophile, typically chloromethyl methyl ether (MOM-Cl). Because p-nitrophenol is relatively acidic, mild non-nucleophilic bases are sufficient for quantitative deprotonation without competing for the electrophile.

Deprotection exploits the specific lability of the acetal linkage. While aliphatic MOM ethers are typically cleaved with strong aqueous acids, aromatic MOM ethers exhibit different mechanistic behaviors. Advanced chemoselective deprotections can be achieved using trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl, which proceed via a highly polar bipyridinium salt intermediate ()[6]. Alternatively, solid acid catalysts like Wells-Dawson heteropolyacids can be employed for clean, heterogeneous cleavage ()[7].

Caption: Chemical transformation cycle between p-nitrophenol and its MOM-protected ether derivative.

Self-Validating Experimental Protocols

To ensure high fidelity in drug development workflows, the following protocols are designed with built-in validation steps.

Protocol 1: Synthesis of 1-(Methoxymethoxy)-4-nitrobenzene

Causality & Design: By using N,N-diisopropylethylamine (DIPEA), we selectively deprotonate the phenol without introducing a nucleophilic base that could compete for the electrophilic MOM-Cl ()[6].

-

Preparation : Dissolve 1.0 equivalent of p-nitrophenol in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere[6].

-

Base Addition : Add 2.0 equivalents of DIPEA. The solution will immediately turn deep yellow, confirming the formation of the p-nitrophenolate anion[1].

-

Electrophile Addition : Cool the reaction to 0 °C to control the exothermic Sₙ2 reaction. Add 1.5 equivalents of MOM-Cl dropwise. (Safety Note: MOM-Cl is a potent alkylating agent and known carcinogen; handle strictly within a fume hood).

-

Validation (Monitoring) : Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC). The self-validating endpoint is the complete disappearance of the baseline yellow spot (phenolate) and the emergence of a high-Rf, UV-active colorless spot (MOM ether).

-

Workup : Quench with water. Extract with EtOAc/Hexane (1:4)[6]. Wash the organic layer with 0.1 M NaOH to remove any trace unreacted phenol (which partitions into the aqueous layer as the yellow nitrophenolate), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Caption: Step-by-step experimental workflow for the methoxymethyl (MOM) protection of p-nitrophenol.

Protocol 2: Chemoselective Deprotection of the MOM Ether

Causality & Design: This protocol utilizes TMSOTf and 2,2′-bipyridyl to avoid harsh aqueous acids that might degrade other sensitive functional groups on a complex drug intermediate ()[8].

-

Preparation : Dissolve 1.0 equivalent of 1-(methoxymethoxy)-4-nitrobenzene and 3.0 equivalents of 2,2′-bipyridyl in anhydrous acetonitrile (CH₃CN) at 0 °C[6].

-

Activation : Add 2.0 equivalents of TMSOTf dropwise. The 2,2′-bipyridyl acts as a nucleophilic catalyst, forming a bipyridinium salt intermediate that activates the acetal linkage[8].

-

Validation (Monitoring) : Stir at room temperature. The reaction progress is validated by TLC, observing the conversion of the high-Rf MOM ether to a highly polar intermediate salt, followed by the reappearance of the yellow, low-Rf p-nitrophenol[8].

-

Hydrolysis & Workup : Add water to the reaction mixture and stir until the intermediate is fully hydrolyzed. Extract with CH₂Cl₂, wash with mild aqueous acid to remove bipyridyl, and purify via silica gel chromatography to recover the pure p-nitrophenol[6].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 980, 4-Nitrophenol." PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 644235, 4-Nitrophenolate." PubChem,[Link]

-

Kudo, K., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega, vol. 4, no. 5, 2019, pp. 8631-8642. PMC,[Link]

-

Romanelli, G., et al. "Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure." Molecules, vol. 6, no. 12, 2001, pp. 1006-1011. MDPI,[Link]

-

"4-Nitrophenol." Wikipedia,[Link]

Sources

- 1. 4-Nitrophenolate | C6H4NO3- | CID 644235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenolate | C6H4NO3- | CID 644235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

UV-Vis Absorption Characteristics of 1-(Methoxymethoxy)-4-nitrobenzene: Photophysics, Solvatochromism, and Kinetic Assays

Executive Summary

1-(Methoxymethoxy)-4-nitrobenzene, commonly referred to as p-nitrophenyl methoxymethyl (MOM) ether, is a critical intermediate in organic synthesis and a model compound for studying donor-acceptor electronic systems. This whitepaper provides an in-depth technical analysis of its UV-Vis absorption characteristics. By examining the underlying photophysics, solvatochromic behavior, and practical laboratory applications, this guide serves as a comprehensive resource for researchers utilizing this compound in kinetic assays and spectrophotometric monitoring.

Mechanistic Photophysics of the Push-Pull Chromophore

The UV-Vis absorption profile of 1-(Methoxymethoxy)-4-nitrobenzene is dictated by its "push-pull" electronic architecture. The molecule features two highly contrasting substituents positioned para to one another on a benzene ring:

-

The Donor (Push): The methoxymethoxy (-O-CH₂-O-CH₃) group acts as an electron-donating group (EDG). The lone pairs on the ether oxygen adjacent to the ring participate in

-conjugation, pushing electron density into the aromatic system. -

The Acceptor (Pull): The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG), pulling electron density out of the ring via both inductive and resonance effects.

This strong electronic communication facilitates a highly probable

Caption: Electronic transition and solvatochromic stabilization of the push-pull chromophore.

Solvatochromism and Quantitative Data

Because the CT excited state is highly polar, 1-(Methoxymethoxy)-4-nitrobenzene exhibits positive solvatochromism . In polar solvents (e.g., water, methanol), dipole-dipole interactions and hydrogen bonding stabilize the excited state more effectively than the ground state. This reduces the energy gap between S₀ and S₁, resulting in a bathochromic (red) shift of the absorption maximum (

Due to the electronic similarity between a MOM group and a standard methoxy group, the spectral parameters of 1-(Methoxymethoxy)-4-nitrobenzene are nearly identical to those of p-nitroanisole[1]. In aqueous environments, the

Table 1: Extrapolated UV-Vis Absorption Parameters

Note: Values are derived from analogous p-alkoxynitrobenzene chromophores to guide experimental setup.

| Solvent Polarity | Solvent | Expected | Molar Absorptivity ( |

| High | Water / Aqueous Buffer | ~317 | ~10,000 |

| Moderate | Methanol / Ethanol | ~305 - 310 | ~11,000 |

| Low | Dichloromethane (DCM) | ~295 - 300 | ~12,000 |

| Non-Polar | Hexane | ~285 - 290 | ~13,000 |

Experimental Protocol: Self-Validating Kinetic Assay for MOM Deprotection

The MOM ether is frequently utilized in drug development to protect sensitive phenolic hydroxyl groups. Cleavage of the MOM group is typically achieved via acid-catalyzed hydrolysis to yield the free phenol (p-nitrophenol). UV-Vis spectroscopy is the optimal technique for monitoring this reaction in real-time.

The Causality Behind the Assay Design

Directly monitoring the reaction at 317 nm is fundamentally flawed because both the starting material (MOM ether) and the product (p-nitrophenol in acidic media) absorb strongly at this wavelength, causing severe spectral overlap[3].

To achieve a self-validating, zero-background system , we exploit the acid-base properties of the product. By extracting aliquots and shifting the pH to >9, the newly formed p-nitrophenol is deprotonated to the p-nitrophenolate anion. This triggers a massive bathochromic shift to 400 nm [4]. Because the starting MOM ether lacks an acidic proton, it does not ionize in base and its absorption remains anchored at ~317 nm. Measuring the absorbance at 400 nm therefore provides a signal completely free of starting material interference.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade Acetonitrile and 0.1 M HCl.

-

Expert Insight: The organic co-solvent is mandatory to keep the highly hydrophobic MOM ether in solution, while the aqueous acid drives the acetal cleavage.

-

-

Baseline Correction: Blank the UV-Vis spectrophotometer using the acidic co-solvent mixture from 250 nm to 500 nm.

-

Reaction Initiation: Dissolve 1-(Methoxymethoxy)-4-nitrobenzene into the acidic co-solvent to achieve a final concentration of 50 µM. Maintain the reaction vessel at a constant 25 °C.

-

Aliquot Extraction & Quenching: At defined time intervals (e.g.,

minutes), extract a 1.0 mL aliquot of the reaction mixture. -

Basification (The Critical Step): Immediately transfer the 1.0 mL aliquot into a cuvette containing 1.0 mL of 0.2 M NaOH buffer.

-

Spectrophotometric Measurement: Read the absorbance of the basified aliquot at 400 nm. Calculate the concentration of the deprotected product using the Beer-Lambert Law (

).

Caption: Step-by-step self-validating UV-Vis kinetic assay workflow for MOM deprotection.

References

-

Benzene, 1-methoxy-4-nitro- (UV-Vis Spectra) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

-

Solvent Properties of Water in Aqueous Solutions of Elastin-Like Polypeptide Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

-

Thermodynamic and kinetic properties of the adsorption of 4-nitrophenol on graphene from aqueous solution Source: ResearchGate (Data on p-nitrophenol UV-Vis shifts) URL:[Link]

-

Spectrophotometric Determination of p-Nitrophenol under ENP Interference Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Methodological & Application

Synthesis of 1-(Methoxymethoxy)-4-nitrobenzene from 4-nitrophenol

Application Note: Synthesis of 1-(Methoxymethoxy)-4-nitrobenzene from 4-Nitrophenol

Executive Summary

This technical guide details the synthesis of 1-(Methoxymethoxy)-4-nitrobenzene (MOM-protected 4-nitrophenol) via two distinct protocols: the classical high-yielding MOMCl/DIPEA method and a "Green" alternative utilizing dimethoxymethane (DMM). The methoxymethyl (MOM) ether is a robust protecting group for phenols, stable under basic conditions and removable via mild acid hydrolysis. This note addresses the specific challenges of protecting electron-deficient phenols, safety regarding chloromethyl methyl ether (MOMCl), and rigorous characterization standards.

Introduction & Strategic Utility

The protection of phenolic hydroxyl groups is a cornerstone strategy in multi-step organic synthesis.[1] 4-Nitrophenol presents a unique challenge due to its enhanced acidity (

Why MOM Protection?

-

Orthogonality: Stable to strong bases (e.g., n-BuLi, LDA), reducing agents (LiAlH4), and oxidants.

-

Sterics: The MOM group is relatively small, minimizing steric clash in subsequent steps.

-

Cleavage: Selectively removed with mild acids (e.g., dilute HCl, TFA) or Lewis acids (e.g.,

), often in the presence of other esters or ethers.

Safety Directives (Critical)

WARNING: Carcinogen Hazard

-

Chloromethyl Methyl Ether (MOMCl): A known human carcinogen. It is often contaminated with Bis(chloromethyl) ether (BCME) , which is highly carcinogenic.

-

Handling: All manipulations involving MOMCl must be performed in a certified chemical fume hood. Double-gloving (nitrile over laminate) and a full-face shield are mandatory.

-

Quenching: Residual MOMCl must be destroyed with aqueous ammonia or concentrated sodium hydroxide before disposal.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Substitution (

Caption: Mechanistic pathway for the base-mediated MOM protection of 4-nitrophenol.

Experimental Protocols

Protocol A: Standard High-Yield Method (MOMCl)

Best for: Small-scale synthesis requiring maximum yield and purity.

Reagents:

-

4-Nitrophenol (1.0 equiv)

-

Chloromethyl methyl ether (MOMCl) (1.5 equiv)

- -Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 4-nitrophenol (e.g., 1.39 g, 10 mmol) in anhydrous DCM (50 mL). The solution will be pale yellow.[2]

-

Deprotonation: Cool the solution to

(ice bath). Add DIPEA (3.48 mL, 20 mmol) dropwise. The color may deepen to intense yellow due to phenoxide formation. Stir for 15 minutes. -

Addition: Carefully add MOMCl (1.14 mL, 15 mmol) dropwise via syringe. Caution: Exothermic.[3]

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC (30% EtOAc in Hexanes).

-

Quench: Cool to

. Add saturated aqueous -

Workup: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (

mL). -

Washing: Wash combined organics with 1M NaOH (20 mL) to remove unreacted nitrophenol (critical step for purity), followed by brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Protocol B: "Green" Alternative (Dimethoxymethane)

Best for: Large-scale or safety-restricted labs avoiding MOMCl.

Reagents:

-

4-Nitrophenol (1.0 equiv)

-

Dimethoxymethane (DMM) (Excess / Solvent)

-

Phosphorus Pentoxide (

) (1.0–1.5 equiv) -

Solvent: Toluene or

Step-by-Step Procedure:

-

Setup: Charge a flask with 4-nitrophenol (10 mmol) and dimethoxymethane (20 mL).

-

Catalyst Addition: Add

(1.4 g, 10 mmol) portion-wise at RT with vigorous stirring. -

Reaction: Stir at RT for 1–3 hours. The

acts as a dehydrating agent to drive the acetal exchange equilibrium. -

Workup: Decant the liquid from the gummy phosphate residue. Wash the residue with toluene.

-

Neutralization: Wash the combined organic phase with saturated

and then brine. -

Purification: Concentrate to yield the crude product. This method often requires column chromatography to remove acetal byproducts.

Purification & Characterization

Purification Strategy:

If the 1M NaOH wash in Protocol A is performed efficiently, the product is often pure enough for use (

-

Eluent: 10%

20% Ethyl Acetate in Hexanes. -

Rf Value:

(20% EtOAc/Hex). (Product is less polar than 4-nitrophenol).

Analytical Data (Expected):

| Technique | Signal / Value | Assignment |

| Physical State | Low-melting solid or oil | - |

| Ar-H (ortho to | ||

| Ar-H (ortho to OMOM) | ||

| -O-CH | ||

| -O-CH | ||

| Aromatic Carbons | ||

| -O-C H | ||

| -O-C H |

Note: The presence of the singlet at ~5.25 ppm (2H) is the definitive diagnostic peak distinguishing the MOM ether from the methyl ether (anisole).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure DIPEA is fresh; switch to NaH (stronger base) in THF if reaction is sluggish. |

| Starting Material Remains | Moisture in solvent | MOMCl hydrolyzes rapidly. Use freshly distilled DCM and keep under |

| Product Hydrolysis | Acidic workup | Avoid strong acids during workup. The MOM group is acid-labile. Use saturated |

| New Spot on TLC | C-Alkylation (Rare) | Phenoxide can act as an ambident nucleophile. Ensure low temp ( |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Berliner, M. A., & Belecki, K. (2005).[4] "Simple, Rapid, and Efficient Synthesis of MOM Ethers using Dimethoxymethane and Iron(III) Chloride." Journal of Organic Chemistry, 70(23), 9618–9621.

- Gras, J. L., et al. (1987). "Cleavage of Methoxymethyl Ethers with a Mild Acid Catalyst." Synthesis, 1987(1), 74-76. (Context for stability/cleavage).

-

Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether and Bis(Chloromethyl) Ether Standard."

Sources

Application Note: Protocol for the Methoxymethyl (MOM) Protection of p-Nitrophenol

Introduction & Mechanistic Rationale

The methoxymethyl (MOM) ether is a highly robust protecting group utilized extensively in complex organic synthesis to mask phenols and alcohols. It forms an acetal-type ether that is highly stable to strong bases, nucleophiles, and reducing agents, yet can be selectively cleaved under mild acidic conditions[1].

When protecting highly acidic phenols such as p-nitrophenol (pKa ~7.15), the choice of reagents is dictated by the substrate's electronic properties. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the phenolic proton. Consequently, the use of strong bases like sodium hydride (NaH) is often unnecessary and can lead to unwanted side reactions if other sensitive functional groups are present. Instead, a mild, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is highly effective for quantitative deprotonation[1][2].

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The base facilitates the formation of the p-nitrophenoxide anion, which subsequently attacks the highly electrophilic carbon of chloromethyl methyl ether (MOMCl), displacing the chloride ion to yield the protected MOM ether.

Mechanistic workflow of p-nitrophenol protection using MOMCl and DIPEA via an SN2 pathway.

Experimental Design & Causality

A successful protection protocol must be a self-validating system where each reagent serves a specific, optimized purpose:

-

Base Selection (DIPEA): DIPEA is sterically hindered, preventing it from acting as a nucleophile and reacting directly with the highly electrophilic MOMCl. It is sufficiently basic to deprotonate p-nitrophenol while maintaining a homogeneous reaction mixture in organic solvents[1].

-

Solvent (Dichloromethane - DCM): DCM is chosen for its excellent solvating power for both the starting phenol and the resulting MOM ether. It does not participate in the reaction and allows for low-temperature control.

-

Temperature Control (0 °C to RT): MOMCl is highly reactive. Adding it at 0 °C prevents exothermic degradation and minimizes the formation of bis-methoxymethyl ether byproducts. The reaction is then allowed to warm to room temperature to ensure kinetic completion[1][2].

-

Safety Considerations: MOMCl is a known carcinogen and is highly volatile[3]. All manipulations must be performed in a properly ventilated fume hood using appropriate personal protective equipment (PPE).

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causality and efficiency of various condition sets for the MOM protection of p-nitrophenol.

| Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Experimental Observation |

| DIPEA (1.5 eq) | DCM | 0 to 25 | 3 - 16 | 85 - 95 | Optimal. Mild, homogeneous conditions. Prevents over-alkylation and is highly scalable[1][2]. |

| NaH (1.2 eq) | THF | 0 to 25 | 2 - 4 | 80 - 90 | Strong base ensures rapid deprotonation but increases the risk of side reactions with base-sensitive substrates[1]. |

| K2CO3 (2.0 eq) | Acetone | 60 (Reflux) | 3 - 6 | 75 - 85 | Heterogeneous system requiring heating. Useful as an environmentally benign alternative but slower[4]. |

Step-by-Step Protocol: DIPEA-Mediated MOM Protection

Reagents and Equipment

-

p-Nitrophenol (1.0 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.)

-

Chloromethyl methyl ether (MOMCl), freshly distilled if possible (1.2 - 1.5 equiv.)

-

Anhydrous Dichloromethane (DCM) (approx. 0.2 M relative to substrate)

-

Oven-dried round-bottom flask, magnetic stir bar, rubber septum, argon/nitrogen balloon.

Experimental Procedure

-

Preparation: Flush an oven-dried round-bottom flask equipped with a magnetic stir bar with Argon (or N2).

-

Substrate Dissolution: Charge the flask with p-nitrophenol (1.0 equiv.) and dissolve it in anhydrous DCM to achieve a concentration of approximately 0.2 M.

-

Base Addition: Add DIPEA (1.5 equiv.) to the stirring solution via a syringe. The solution may exhibit a slight color change (often turning a deeper yellow) indicating the formation of the phenoxide anion[1][2].

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

-

Electrophile Addition: Slowly add MOMCl (1.2 equiv.) dropwise over 5–10 minutes using a syringe. Caution: Perform this step strictly inside a fume hood.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir the mixture for 3 to 16 hours[1][2].

-

Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system. The protected p-nitrophenyl MOM ether will elute significantly higher (higher Rf) than the highly polar starting phenol.

Workup and Purification

-

Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate (NaHCO3) (to remove any trace unreacted phenol and acidic byproducts), and finally with brine.

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator[2].

-

Purification: If necessary, purify the crude product via flash column chromatography on silica gel to afford the pure p-nitrophenyl methoxymethyl ether as a pale solid or oil.

References

1. OoCities.org / Polish J. Chem. 2.1 Total Synthesis. 3. 3 Google Patents. 4.4 National Institutes of Health (NIH). 5.2 Google Patents.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. US20200283382A1 - Carbon monoxide-releasing molecules triggered by physiological stimuli - Google Patents [patents.google.com]

- 3. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Selective Catalytic Hydrogenation of 1-(Methoxymethoxy)-4-nitrobenzene

Abstract & Introduction

The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a primary route to anilines, which are critical building blocks for pharmaceuticals, agrochemicals, and dyes.[1] This document provides a detailed technical guide for the catalytic hydrogenation of 1-(Methoxymethoxy)-4-nitrobenzene to produce 4-(Methoxymethoxy)aniline. This reaction is of particular interest as it involves the reduction of a nitro group while preserving an acid-sensitive Methoxymethyl (MOM) ether protecting group. The MOM group is widely used to mask the reactivity of phenols and alcohols due to its stability under various conditions.[2][3] Ensuring its integrity during the hydrogenation of a co-existing functional group is a common challenge in multi-step synthesis.

This guide presents a field-proven protocol utilizing Palladium on Carbon (Pd/C) as the catalyst. We will delve into the mechanistic rationale for experimental choices, provide a robust, step-by-step procedure suitable for a laboratory setting, and emphasize the critical safety protocols required for handling high-pressure hydrogen and pyrophoric catalysts.

Scientific Principles & Rationale

Mechanism of Nitro Group Hydrogenation

The catalytic hydrogenation of a nitroarene to an aniline is a complex multi-step process that occurs on the surface of a heterogeneous catalyst. While the exact mechanism can vary with the catalyst and conditions, it is generally accepted to proceed through a series of intermediates, as first proposed by Haber. The pathway involves the sequential reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂).[4][5][6]

Unstable hydroxylamine intermediates can sometimes accumulate, posing a safety risk as their decomposition can be highly exothermic and lead to thermal runaway.[7] The choice of an efficient catalyst and controlled reaction conditions are paramount to ensure these intermediates are rapidly converted to the final aniline product.

Catalyst Selection: Palladium on Carbon (Pd/C)

For the hydrogenation of nitroarenes, several catalysts are effective, including Palladium (Pd), Platinum (Pt), and Raney Nickel.[8][9]

-